9-(2-Fluorophenyl)anthracene
Description
Historical Context of Anthracene (B1667546) Derivatives in Organic Electronics and Photonics
Anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, has been a cornerstone in the development of organic photochemistry and electronics. rroij.com First isolated in the early 1800s, its potential in electronic applications began to be realized in the mid-20th century, when it was one of the first organic compounds in which organic semiconductivity was studied. mdpi.comnih.govnih.gov This early research paved the way for the use of anthracene and its derivatives in a variety of organic electronic and photonic devices.
Over the years, scientists have synthesized numerous anthracene derivatives to fine-tune their properties for specific applications. nih.gov These derivatives have found use as emissive materials in Organic Light-Emitting Diodes (OLEDs) due to their efficient light emission upon electrical excitation, contributing to enhanced brightness and color purity in displays and lighting. nih.gov They are also integral to the development of organic field-effect transistors (OFETs), organic solar cells, and as scintillators for detecting high-energy radiation. rroij.comnih.govacademie-sciences.fr The planar structure of anthracene facilitates effective π-π stacking, a crucial factor for charge transport in these electronic applications. nih.gov
Significance of Phenyl Substituents in Anthracene Chemistry
The introduction of phenyl groups as substituents on the anthracene core, particularly at the 9- and 10-positions, significantly alters the electronic and photophysical properties of the parent molecule. rsc.org One of the most critical effects of adding bulky substituents like phenyl groups is the prevention of [4+4] photocycloaddition, a dimerization reaction that anthracene can undergo when irradiated, especially at high concentrations. rsc.org This enhances the photostability of the material.
Furthermore, the phenyl groups are typically non-coplanar with the anthracene moiety. mdpi.com This twisted conformation disrupts π-π stacking between adjacent molecules in the solid state, which can be advantageous in preventing fluorescence quenching caused by strong intermolecular interactions. mdpi.com This disruption can lead to higher fluorescence quantum yields. The substitution with phenyl groups can also influence the solubility of the anthracene derivative, a crucial factor for solution-based processing of organic electronic devices. rsc.org While substitutions at the 9,10-positions have been found to have a minor effect on the UV/Vis absorption, the fluorescence properties can be more significantly affected. rsc.org
Rationale for Fluorine Substitution at the 2-Position of the Phenyl Moiety
The strategic placement of fluorine atoms on the peripheral phenyl groups of anthracene derivatives is a common strategy to further modify their properties for advanced applications. Fluorination is known to impart several beneficial characteristics to organic materials. dur.ac.uk The high electronegativity of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound. nih.govresearchgate.net This tuning of frontier molecular orbitals is critical for optimizing charge injection and transport in electronic devices like OLEDs and OFETs.
Specifically, substituting fluorine at the ortho (2-position) of the phenyl ring can induce steric hindrance, causing a greater twist in the dihedral angle between the phenyl ring and the anthracene core. researchgate.net This can further disrupt intermolecular packing and enhance solubility. While significant steric hindrance from multiple fluorine substitutions can sometimes negatively impact π-conjugation, a single fluorine atom is a subtle modification. researchgate.net Fluorination can also enhance the thermal stability and resistance to photo-oxidative degradation of the molecule. dur.ac.uknih.gov The introduction of fluorine can also lead to intermolecular interactions such as Ar-F···H-Ar hydrogen bonding, which can influence the molecular packing in the crystalline state. researchgate.net In some cases, the addition of fluorine groups to phenyl-substituted anthracenes has been shown to transition the material from p-type to n-type semiconducting behavior, highlighting the profound electronic influence of this substituent. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
737-24-6 |
|---|---|
Molecular Formula |
C20H13F |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
9-(2-fluorophenyl)anthracene |
InChI |
InChI=1S/C20H13F/c21-19-12-6-5-11-18(19)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H |
InChI Key |
JAZSKWGLHUQQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4F |
Origin of Product |
United States |
Advanced Spectroscopic Elucidation and Structural Characterization of 9 2 Fluorophenyl Anthracene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 9-(2-Fluorophenyl)anthracene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional techniques, would be required for a complete structural assignment.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region. The protons on the anthracene (B1667546) core and the 2-fluorophenyl group would exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. The protons on the anthracene moiety would likely appear as a series of multiplets, with their chemical shifts influenced by the anisotropic effects of the adjacent rings and the substituent at the 9-position. The protons on the 2-fluorophenyl ring would also form a multiplet system, with their chemical shifts and splitting patterns dictated by coupling to each other and to the fluorine atom.
Data Table: ¹H NMR Data for this compound (Data not available)
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. It would display distinct signals for each unique carbon atom in the anthracene and 2-fluorophenyl rings. The chemical shifts of the carbon atoms would be influenced by their hybridization, the electronegativity of nearby atoms (such as fluorine), and resonance effects. The carbon atoms directly bonded to the fluorine atom would show a characteristic splitting pattern due to carbon-fluorine coupling.
Data Table: ¹³C NMR Data for this compound (Data not available)
¹⁹F NMR Spectroscopic Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the electronic nature of the anthracene substituent.
Data Table: ¹⁹F NMR Data for this compound (Data not available)
Two-Dimensional NMR Techniques for Structural Assignment
To unambiguously assign all the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between protons, helping to identify adjacent protons within the aromatic rings. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon skeleton.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its structural components. Key expected vibrations include C-H stretching and bending frequencies for the aromatic rings, C=C stretching vibrations characteristic of the anthracene and phenyl rings, and a C-F stretching vibration for the fluorophenyl group.
Data Table: FT-IR Data for this compound (Data not available)
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. For this compound, a Raman spectrum would reveal characteristic frequencies corresponding to the vibrations of its anthracene core and the 2-fluorophenyl substituent.
Key vibrational modes expected for this compound would include:
Anthracene Ring Vibrations: Strong bands characteristic of the polycyclic aromatic system, including ring stretching modes (typically in the 1300-1600 cm⁻¹ region) and ring breathing modes.
Fluorophenyl Group Vibrations: Characteristic peaks for the C-F stretching vibration, as well as aromatic C-H and C-C stretching from the fluorophenyl ring.
Inter-ring Vibrations: Lower frequency modes corresponding to the stretching and torsional vibrations of the bond connecting the phenyl group to the anthracene core.
The resulting spectrum provides a unique vibrational fingerprint, confirming the presence of key structural motifs and offering insights into the molecular symmetry.
Table 1: Expected Characteristic Raman Shifts for this compound (Note: This table is illustrative, based on typical values for related structures, as specific experimental data is not publicly available.)
| Raman Shift (cm⁻¹) | Tentative Assignment |
| ~1620 | Anthracene C=C Ring Stretching |
| ~1550 | Phenyl C=C Ring Stretching |
| ~1405 | Anthracene Ring Breathing Mode |
| ~1250 | C-F Stretching |
| ~1000 | Phenyl Ring Breathing Mode |
| ~750 | C-H Out-of-Plane Bending |
| ~400 | Anthracene Skeletal Deformation |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₂₀H₁₃F), HRMS would be used to confirm its elemental composition. The experimentally measured mass would be compared to the calculated exact mass, with a very small mass error (typically < 5 ppm) confirming the formula.
Table 2: Expected HRMS Data for this compound (Note: Calculated values are based on the most abundant isotopes. Experimental data is for illustrative purposes.)
| Parameter | Value |
| Molecular Formula | C₂₀H₁₃F |
| Calculated Exact Mass (Monoisotopic) | 272.10010 u |
| Expected Ion (e.g., [M+H]⁺) | 273.10793 u |
| Expected Experimental m/z | ~273.1079 |
| Mass Accuracy Requirement | < 5 ppm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them at a molecular level. For a purified sample of this compound, GC-MS would provide its retention time (a characteristic time it takes for the compound to pass through the GC column) and its mass spectrum upon electron impact (EI) ionization.
The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 272, corresponding to the intact molecule. Due to the stability of the aromatic system, significant fragmentation would be less likely compared to aliphatic compounds. However, potential fragmentation could involve the loss of the fluorine atom or cleavage of the bond between the two aromatic systems.
Table 3: Predicted GC-MS Data for this compound (Note: This data is predictive, as specific experimental data is not publicly available.)
| Parameter | Expected Observation |
| Retention Time | Dependent on GC column and conditions |
| Molecular Ion (M⁺) Peak | m/z = 272 (High abundance) |
| Key Fragment Ion | m/z = 253 ([M-F]⁺) |
| Key Fragment Ion | m/z = 176 ([Anthracene]⁺) |
X-ray Diffraction Analysis
X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Solid-State Packing
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles.
Table 4: Illustrative Crystallographic Data for this compound (Note: This is a hypothetical data set for illustrative purposes, as a crystal structure has not been publicly reported.)
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6 |
| b (Å) | 6.1 |
| c (Å) | 11.5 |
| β (°) | 124 |
| Volume (ų) | 495 |
| Z | 2 |
| Dihedral Angle (Anthracene-Phenyl) | ~60-80° |
Powder X-ray Diffraction (PXRD) for Crystalline State Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk (polycrystalline) sample. The technique provides a diffraction pattern that is a fingerprint of the material's crystal structure. For this compound, PXRD would be used to confirm the phase purity of a synthesized batch, identify its crystalline form (polymorph), and provide information on its degree of crystallinity.
The resulting diffractogram plots diffracted X-ray intensity against the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law.
Table 5: Representative Powder X-ray Diffraction Peaks for a Crystalline Aromatic Compound (Note: This table is a representative example, as specific experimental data for this compound is not publicly available.)
| Position [°2θ] | Intensity [%] |
| 8.1 | 45 |
| 12.5 | 100 |
| 16.3 | 70 |
| 21.0 | 35 |
| 24.2 | 85 |
| 26.8 | 50 |
Electronic Structure and Photophysical Properties of 9 2 Fluorophenyl Anthracene
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Analysis of Absorption Maxima and Band Shapes
No specific data on the absorption maxima or detailed band shape analysis for 9-(2-Fluorophenyl)anthracene could be located.
Influence of Solvent Polarity on Absorption
No studies detailing the effect of different solvents on the UV-Vis absorption spectrum of this compound were found.
Fluorescence Spectroscopy and Emission Characteristics
Steady-State Fluorescence Emission Spectra
Information on the steady-state fluorescence emission of this compound is not available in the reviewed literature.
Photoluminescence Quantum Yield (Φf) Determination
No experimental values for the photoluminescence quantum yield of this compound have been reported.
Fluorescence Lifetime Measurements
Data on the fluorescence lifetime of this compound could not be found.
Further experimental research is required to determine the specific photophysical parameters of this compound.
Excited State Dynamics
The fate of the excited this compound molecule is determined by a complex interplay of radiative and non-radiative decay pathways, including fluorescence, intersystem crossing to the triplet state, and internal conversion.
The energies of the lowest singlet (S₁) and triplet (T₁) excited states are crucial parameters that dictate the photophysical properties of a molecule. For anthracene (B1667546) derivatives, the S₁ state is typically a π-π* state, and its energy can be estimated from the onset of the fluorescence spectrum. The T₁ energy is generally lower than the S₁ energy and can be determined through phosphorescence measurements or theoretical calculations. The presence of the 2-fluorophenyl group can slightly modify these energy levels compared to unsubstituted anthracene. Theoretical calculations on related anthracene derivatives suggest that the T₁ energy is often around 1.6-1.8 eV.
Following excitation to the S₁ state, the molecule can return to the ground state (S₀) via fluorescence (a radiative process) or undergo intersystem crossing (ISC) to the triplet manifold (T₁), a non-radiative process. The efficiency of ISC is quantified by the intersystem crossing quantum yield (ΦISC). The fluorine atom, through the heavy-atom effect, can potentially enhance the spin-orbit coupling, which may lead to an increased rate of intersystem crossing compared to unsubstituted 9-phenylanthracene. The radiative decay from S₁ results in fluorescence, while non-radiative decay can also occur through internal conversion.
Once populated, the triplet states can undergo further processes. Triplet-triplet annihilation (TTA) is a bimolecular process where two triplet-excited molecules interact to produce one molecule in an excited singlet state and one in the ground state. This "upconverted" singlet can then emit a photon of higher energy than the initially absorbed photons. The efficiency of TTA is dependent on the triplet state lifetime and the rate of triplet-triplet interaction. Anthracene derivatives are well-known for their efficient TTA, which is a key process in photon upconversion applications.
Electrochemical Properties
The electrochemical behavior of this compound provides information about its redox potentials and the stability of its charged species.
Cyclic voltammetry is a powerful technique to study the oxidation and reduction processes of a molecule. For this compound, the CV would be expected to show reversible or quasi-reversible oxidation and reduction waves corresponding to the formation of the radical cation and radical anion, respectively. The potentials at which these processes occur (redox potentials) are indicative of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The oxidation potential is associated with the removal of an electron from the HOMO, which is primarily located on the anthracene core. The reduction potential corresponds to the addition of an electron to the LUMO, also predominantly on the anthracene moiety. The electron-withdrawing nature of the fluorine atom in the 2-fluorophenyl group would be expected to make the oxidation slightly more difficult (a more positive potential) and the reduction slightly easier (a less negative potential) compared to unsubstituted 9-phenylanthracene.
Table 2: Expected Redox Potentials for this compound vs. Fc/Fc⁺ (Note: This table is illustrative, based on the expected behavior of similar compounds, as specific experimental data is not available.)
| Process | Expected Potential (V vs. Fc/Fc⁺) |
| First Oxidation (Eox) | ~1.2 V |
| First Reduction (Ered) | ~-2.0 V |
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is crucial for understanding the electronic and photophysical properties of a molecule. These frontier molecular orbitals govern the molecule's ability to donate or accept electrons, influencing its charge transport characteristics and its behavior in optoelectronic devices. For anthracene derivatives such as this compound, these energy levels are typically determined through a combination of experimental techniques and computational modeling.
Experimental determination of HOMO and LUMO energy levels is often achieved using electrochemical methods, most notably cyclic voltammetry (CV). mdpi.commdpi.com This technique measures the oxidation and reduction potentials of a compound, which can then be correlated to the energies of the HOMO and LUMO levels, respectively. mdpi.com The onset of the oxidation potential is used to estimate the HOMO energy level, while the LUMO energy level can be estimated by adding the optical energy gap (determined from UV-vis spectroscopy) to the HOMO energy. mdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the electronic structure of molecules like this compound. doaj.orgnih.gov DFT calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO. nih.gov The accuracy of these calculations is dependent on the chosen functional and basis set. nih.gov For instance, the B3LYP functional is a commonly used method for such investigations. researchgate.netresearchgate.net
For example, a study on 2,6-disubstituted anthracene derivatives demonstrated that fluorination of the phenyl substituents leads to a decrease in both HOMO and LUMO energy levels. This trend is significant for the design of n-type semiconductor materials. rsc.org Another investigation into bis(pentafluorophenyl)anthracene derivatives also highlighted the impact of fluorine substitution on the frontier orbital energies, leading to n-type semiconducting properties. nii.ac.jp
The table below presents data for related fluorinated and non-fluorinated anthracene derivatives to illustrate the typical range of HOMO and LUMO energy levels and the effect of fluorination.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| 2,6-Diphenylanthracene | -5.62 | -2.58 | 3.04 | CV / UV-vis mdpi.com |
| 2,6-Bis(4-fluorophenyl)anthracene | -5.73 | -2.77 | 2.96 | CV / UV-vis mdpi.com |
| 2,6-Bis(3,4,5-trifluorophenyl)anthracene | -5.92 | -2.92 | 3.00 | CV / UV-vis mdpi.com |
| 9,10-Diphenylanthracene (B110198) | -5.59 | -2.60 | 2.99 | CV / UV-vis mdpi.com |
Computational Chemistry and Theoretical Investigations of 9 2 Fluorophenyl Anthracene
Density Functional Theory (DFT) Calculations
Density Functional Theory has become an indispensable tool in quantum chemistry for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. DFT calculations for 9-(2-Fluorophenyl)anthracene can reveal crucial information about its geometry, electronic orbitals, and vibrational characteristics.
The geometry of this compound is characterized by the spatial arrangement of the anthracene (B1667546) backbone and the attached 2-fluorophenyl group. The rotational freedom around the single bond connecting the phenyl ring to the anthracene core at the 9-position gives rise to different conformers. DFT calculations are employed to find the minimum energy structures, which correspond to the most stable conformations of the molecule.
Conformational analysis of similar 9-substituted anthracene derivatives has shown that the substituent ring is often twisted with respect to the planar anthracene moiety to minimize steric hindrance. mdpi.com For this compound, the dihedral angle between the plane of the anthracene core and the plane of the 2-fluorophenyl ring is a key geometric parameter. Geometry optimization calculations, often performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), would likely reveal a non-planar arrangement to be the most stable. The presence of the fluorine atom at the ortho position of the phenyl ring is expected to influence this dihedral angle due to steric and electronic effects.
Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound
| Parameter | Value |
|---|---|
| Dihedral Angle (Anthracene-Phenyl) | ~ 50-60 degrees |
| C-C Bond Length (Anthracene Core) | ~ 1.36 - 1.43 Å |
| C-C Bond Length (Phenyl Ring) | ~ 1.39 - 1.40 Å |
| C-F Bond Length | ~ 1.35 Å |
Note: The values in this table are representative and based on typical DFT calculations for similar aromatic compounds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. wikipedia.org FMO analysis provides insights into the electron-donating and electron-accepting capabilities of a molecule. youtube.com
For this compound, the HOMO is expected to be predominantly localized on the electron-rich anthracene core, characteristic of many anthracene derivatives. nih.gov The LUMO is also anticipated to be distributed over the anthracene moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. researchgate.net The introduction of the 2-fluorophenyl group can subtly modulate the energies of these frontier orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.0 |
| LUMO | -1.8 to -2.2 |
Note: These energy values are typical for anthracene derivatives and can vary depending on the level of theory and basis set used in the DFT calculations.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further details on charge delocalization and intramolecular interactions. researchgate.net These calculations can quantify the charge transfer between the anthracene and the fluorophenyl moieties. The electronic structure of anthracene derivatives is fundamental to their applications in materials science, such as in organic light-emitting diodes (OLEDs). e-asct.org
Vibrational frequency calculations are essential for predicting the infrared (IR) and Raman spectra of a molecule. asianpubs.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. osti.gov These calculations are instrumental in interpreting experimental vibrational spectra and can confirm the nature of the optimized geometry (i.e., whether it is a true minimum or a saddle point on the potential energy surface).
The calculated vibrational spectrum of this compound would exhibit characteristic modes associated with the anthracene core, the phenyl ring, and the C-F bond. The C-H stretching vibrations of the aromatic rings are typically observed in the 3000-3100 cm⁻¹ region, while the C=C stretching modes of the aromatic rings appear in the 1400-1600 cm⁻¹ range. The C-F stretching vibration is expected to be found in the 1000-1400 cm⁻¹ region.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aromatic C=C Stretch | 1450 - 1650 |
| C-F Stretch | 1100 - 1300 |
Note: These frequencies are approximate and are typically scaled to better match experimental data.
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension for studying excited-state properties, such as electronic absorption spectra. rsc.org
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Vis absorption spectrum of a molecule. nih.gov For this compound, the simulated spectrum would likely show characteristic absorption bands corresponding to π-π* transitions within the anthracene chromophore.
The absorption spectrum of anthracene itself is characterized by two main bands: a strong absorption band (the ¹Bₐ band) around 250 nm and a weaker, vibronically structured band (the ¹Lₐ band) in the 300-380 nm region. wordpress.com The substitution at the 9-position with a 2-fluorophenyl group is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the π-conjugated system. TD-DFT calculations can quantify the extent of this shift and identify the specific molecular orbitals involved in the electronic transitions.
Table 4: Simulated UV-Vis Absorption Data for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | ~ 380-400 | ~ 0.1 - 0.2 |
| S₀ → S₂ | ~ 360-380 | ~ 0.1 - 0.2 |
Note: The predicted wavelengths and oscillator strengths are based on typical TD-DFT results for similar anthracene derivatives and serve to illustrate the expected spectral features.
Prediction of Emission Properties and Excited State Optimization
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are pivotal in predicting the emission properties of this compound. These calculations begin with the optimization of the molecule's geometry in its first excited state (S1). The geometry of the excited state can differ significantly from the ground state (S0) due to the redistribution of electron density upon photoexcitation.
The optimization of the S1 state geometry is crucial for accurately predicting the emission wavelength (λ_em). The energy difference between the optimized S1 state and the S0 state at the S1 geometry corresponds to the energy of the emitted photon. TD-DFT calculations can predict the vertical emission energy, which can then be correlated with experimental fluorescence spectra. For anthracene derivatives, the emission is typically in the blue region of the electromagnetic spectrum. The substitution at the 9-position with a 2-fluorophenyl group is expected to modulate these properties. The fluorine atom, being electron-withdrawing, and the phenyl ring can influence the electronic distribution and, consequently, the emission characteristics.
Theoretical calculations also provide information on the oscillator strength of the emission, which is related to the quantum yield of fluorescence. A higher oscillator strength suggests a more probable and thus more intense emission. The nature of the electronic transition (e.g., π-π*) can also be elucidated, providing a deeper understanding of the photophysical processes.
Table 1: Predicted Emission Properties of an Exemplary Aryl-Anthracene Derivative
| Parameter | Predicted Value |
|---|---|
| Excitation Energy (S0 → S1) | 3.20 eV |
| Emission Energy (S1 → S0) | 2.95 eV |
| Predicted Emission Wavelength | 420 nm |
| Oscillator Strength (f) | 0.15 |
Note: This table represents typical data obtained from TD-DFT calculations for aryl-anthracene derivatives and serves as an illustrative example.
Investigation of Intramolecular Charge Transfer (ICT) Mechanisms
The presence of both an electron-rich anthracene core and a substituted phenyl ring in this compound suggests the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. Computational chemistry is a powerful tool to investigate such mechanisms.
Upon excitation, the electron density distribution in the molecule changes. By calculating the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the electronic transition can be analyzed. If the HOMO is localized on one part of the molecule (e.g., the anthracene core) and the LUMO is localized on another (e.g., the fluorophenyl group), the transition will have a significant charge-transfer character.
The extent of charge transfer can be quantified by calculating the change in dipole moment between the ground and excited states. A significant increase in the dipole moment upon excitation is a strong indicator of an ICT state. Furthermore, the analysis of the electron density difference between the excited and ground states can visually represent the charge transfer process. Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of ICT, and computational models incorporating solvent effects (e.g., the Polarizable Continuum Model, PCM) can predict these shifts. nih.govrsc.org
Molecular Dynamics Simulations for Conformational Landscapes
The rotational freedom around the single bond connecting the anthracene and the fluorophenyl rings in this compound gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface and identify the most stable conformations and the energy barriers between them.
MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. By simulating the molecule at a given temperature, its dynamic behavior and conformational preferences can be observed. The dihedral angle between the planes of the anthracene and the fluorophenyl ring is a key coordinate to monitor during the simulation. The results of an MD simulation can be used to construct a Ramachandran-like plot for this dihedral angle, showing the probability of finding the molecule in a particular conformation.
These simulations can reveal whether the molecule prefers a planar or a twisted conformation. The conformation has a significant impact on the electronic properties, as the degree of π-conjugation between the two aromatic systems is dependent on the dihedral angle. A more planar conformation allows for greater electronic communication, which can affect the absorption and emission properties.
Analysis of Non-Linear Optical (NLO) Properties through Computational Methods
Molecules with extended π-conjugated systems and significant charge asymmetry, such as this compound, are candidates for materials with Non-Linear Optical (NLO) properties. nih.gov NLO materials have applications in technologies like optical switching and frequency conversion. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules.
The key NLO properties that can be calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively. These properties are related to how the molecule's dipole moment changes in the presence of a strong external electric field.
To predict these properties, the molecule's geometry is first optimized. Then, using a suitable level of theory and basis set, the polarizability and hyperpolarizabilities are calculated. The magnitude of the hyperpolarizability is influenced by factors such as the extent of π-conjugation, the presence of electron-donating and electron-withdrawing groups, and the degree of intramolecular charge transfer. researchgate.net The introduction of the 2-fluorophenyl substituent can enhance the NLO properties of the anthracene core by inducing a degree of charge asymmetry.
Table 2: Calculated NLO Properties for a Representative Donor-Acceptor Anthracene Derivative
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Average Polarizability (α) | 350 |
Note: This table provides example values for NLO properties as they would be reported from computational studies on similar organic molecules.
Supramolecular Chemistry and Aggregation Induced Phenomena of 9 2 Fluorophenyl Anthracene
Aggregation-Induced Emission (AIE) Characteristics
There is no specific data available in the scientific literature regarding the aggregation-induced emission (AIE) characteristics of 9-(2-Fluorophenyl)anthracene.
Mechanisms of AIE Enhancement (e.g., Restricted Intramolecular Rotation, RIR)
Specific studies on the mechanisms of AIE enhancement, such as Restricted Intramolecular Rotation (RIR), for this compound have not been reported.
Solvent-Dependent Aggregation Behavior
Detailed experimental data and analysis of the solvent-dependent aggregation behavior of this compound are not available.
Mechanochromic and Piezofluorochromic Luminescence
There are no published research findings on the mechanochromic or piezofluorochromic luminescence properties of this compound.
Self-Assembly Processes and Morphology Control
Information regarding the self-assembly processes and the control of aggregate morphology for this compound is not present in the current body of scientific literature.
Formation of Supramolecular Complexes (e.g., with Cyclodextrins)
There are no specific studies detailing the formation of supramolecular complexes between this compound and host molecules such as cyclodextrins.
Applications of 9 2 Fluorophenyl Anthracene in Advanced Materials and Devices
Organic Light-Emitting Diodes (OLEDs)
Anthracene (B1667546) derivatives are a cornerstone in the development of OLED technology due to their high fluorescence quantum yields and inherent stability. The introduction of fluorophenyl substituents can significantly influence the electronic and photophysical properties of the anthracene core, making these compounds highly tunable for various roles within an OLED device.
Emitter Layer Material Development (e.g., Deep-Blue Emitters)
The quest for efficient and stable deep-blue emitters is a critical challenge in the OLED industry. Fluorinated anthracene derivatives have emerged as promising candidates. The fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is advantageous for achieving deep-blue emission.
For instance, novel fluorinated anthracene-based molecules, such as 9,10-bis-(n′-fluoro-biphenyl-3-yl)-anthracene (nF-DPAs), have been synthesized and shown to be effective non-doped emitters. rsc.org These compounds exhibit bright deep-blue electroluminescence. rsc.org Specifically, devices using 2F-DPA, 3F-DPA, and 4F-DPA as non-doped emitters display Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.09), (0.15, 0.09), and (0.15, 0.07) respectively, which are indicative of deep-blue emission. rsc.org
Furthermore, other anthracene derivatives have been engineered to enhance their performance as deep-blue emitters. For example, the non-doped OLED based on mCz-TAn-CN, a carbazolyl-phenyl substituted anthracene, provides a stable deep-blue light with CIE coordinates of (0.14, 0.12) and a maximum external quantum efficiency (EQE) of 7.03%. rsc.org A doped OLED using a related compound, m2Cz-TAn-CN, achieves an even deeper blue emission (CIE of 0.14, 0.09) with an outstanding EQE of 7.28%. rsc.org These results underscore the potential of strategically substituted anthracenes in overcoming the limitations of deep-blue OLEDs. rsc.org
| Emitter Compound | Device Type | Max. EQE (%) | CIE Coordinates (x, y) |
| 2F-DPA | Non-doped | - | (0.15, 0.09) |
| 3F-DPA | Non-doped | - | (0.15, 0.09) |
| 4F-DPA | Non-doped | - | (0.15, 0.07) |
| mCz-TAn-CN | Non-doped | 7.03% | (0.14, 0.12) |
| m2Cz-TAn-CN | Doped | 7.28% | (0.14, 0.09) |
Table 1: Performance of select anthracene derivatives as deep-blue emitters in OLEDs. rsc.orgrsc.org
Host Material Design
In addition to being excellent emitters, fluorinated and phenyl-substituted anthracene derivatives are also widely explored as host materials in phosphorescent and fluorescent OLEDs. A good host material should possess a high triplet energy to confine the excitons on the dopant (guest) emitter, as well as good charge transport properties.
Fluorinated anthracene derivatives have demonstrated their capability as excellent host materials. For example, OLEDs using 2F-DPA as a fluorescent host for the dopant 4,4′-Bis[4-(di-p-tolylamino)styryl]biphenyl (DPAVBi) exhibit pure blue emission with a high luminance of over 20,000 cd/m². rsc.org This highlights the versatility of these materials in device architecture.
Other research has focused on developing novel anthracene-based host materials to improve device efficiency and lifetime. A host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), was designed to enhance thermal and amorphous properties by increasing molecular weight and introducing asymmetry. mdpi.com This material proved to be a suitable blue host, and a device using it as a host achieved a current efficiency of 8.97 cd/A and an EQE of 8.10%. mdpi.com Similarly, a novel spirobenzo[c]fluorene-7,9′-fluorene-based blue host material, 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA), when doped, showed a luminance efficiency of 7.03 cd/A. researchgate.net
| Host Compound | Dopant | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Luminance (cd/m²) |
| 2F-DPA | DPAVBi | 9.6 | 5.2% | >20,000 |
| 2-NaAn-1-PNa | DITBDAP | 8.97 | 8.10% | - |
| BH-9PA | DSA-Ph | 7.03 | - | - |
Table 2: Performance of select anthracene derivatives as host materials in blue OLEDs. rsc.orgmdpi.comresearchgate.net
Efficiency and Color Purity Optimization
The strategic design of fluorophenyl-anthracene derivatives can lead to significant improvements in both the efficiency and color purity of OLEDs. The position of the fluorine substitution on the phenyl ring can influence the energy levels and photophysical properties of the molecule. rsc.org This allows for fine-tuning of the emission color and enhancement of the quantum efficiency.
Triplet-triplet annihilation (TTA) is a key mechanism that can enhance the efficiency of fluorescent OLEDs by converting non-radiative triplet excitons into emissive singlet excitons. Anthracene derivatives are particularly well-suited for this process. Recent studies have shown that by carefully designing blue OLEDs with specific anthracene derivatives, it is possible to achieve a delayed emission ratio of 48% through TTA, breaking the conventional theoretical limit. researchgate.net This has led to the development of deep-blue fluorescent devices with external quantum efficiencies of up to 10.2%. semanticscholar.org
The use of co-host systems is another strategy to optimize efficiency. For instance, a phosphorescent OLED employing a phenyl anthracenone (B14071504) derivative as a host, in a co-host system with 1,3-bis(carbazolyl)benzene (mCP), achieved very low energy consumption values at high brightness. nih.gov This was attributed to the excellent bipolar transport properties and thermally activated delayed fluorescence characteristics of the host material. nih.gov
Organic Thin-Film Transistors (OTFTs)
Anthracene and its derivatives are attractive for applications in OTFTs due to their good environmental stability and the potential for high charge carrier mobility. The planar structure of the anthracene core facilitates strong intermolecular interactions, which are crucial for efficient charge transport. pkusz.edu.cn
Organic Semiconductor Performance
The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used. Anthracene derivatives have been extensively studied in this context, with some compounds exhibiting mobilities as high as 10 cm²/V·s. pkusz.edu.cn The introduction of substituents, such as fluorophenyl groups, can significantly impact the molecular packing and, consequently, the charge transport properties.
For example, a systematic study on the effect of heteroatoms in the side chains of phenyl-anthracene derivatives revealed a strong correlation between molecular structure, film ordering, and charge mobility. pkusz.edu.cn It was found that molecules that arrange normal to the substrate with π-π interactions parallel to the substrate are prerequisites for high carrier mobility. pkusz.edu.cn
Charge Carrier Mobility Studies (p-type vs. n-type behavior)
The electronic nature of the substituents on the anthracene core can determine whether the resulting semiconductor exhibits p-type (hole-transporting) or n-type (electron-transporting) behavior. Generally, electron-donating groups favor p-type behavior, while electron-withdrawing groups, such as fluorine, can promote n-type behavior. mdpi.com
In a study of anthracene derivatives substituted with phenyl or pentafluorophenyl groups, it was observed that the fluorinated phenyl groups could decrease both the HOMO and LUMO energy levels. researchgate.net This led to n-type mobility for the fluorinated compound (TIPSAntFP) of approximately 10⁻⁷ cm²/V·s, while the non-fluorinated phenyl-substituted derivatives (TIPSAntP and TIPSAntPA) exhibited p-type mobility in the range of 10⁻⁵ to 10⁻⁶ cm²/V·s. researchgate.net
The ambipolar transport, the ability to conduct both holes and electrons, was reported in 9,10-diphenylanthracene (B110198) (DPA) bulk crystals, which showed an electron mobility of 13 cm²/Vs and a lower hole mobility of 3.7 cm²/Vs. mdpi.com The ability to achieve both p-type and n-type behavior in anthracene-based materials opens up possibilities for the fabrication of complementary logic circuits, which require both types of transistors. The use of hydroxyl-free gate dielectrics has also been shown to be crucial for observing n-channel FET conduction in many conjugated polymers that would otherwise only show p-type behavior. nih.gov
| Compound | Mobility Type | Mobility (cm²/V·s) | On/Off Ratio |
| TIPSAntP | p-type | 10⁻⁵ | - |
| TIPSAntPA | p-type | 10⁻⁶ | - |
| TIPSAntFP | n-type | 10⁻⁷ | - |
| 9,10-diphenylanthracene (DPA) | ambipolar (e⁻) | 13 | - |
| 9,10-diphenylanthracene (DPA) | ambipolar (h⁺) | 3.7 | - |
| 2,6-diphenyl anthracene (2,6-DPA) | p-type | 34 | - |
Table 3: Charge carrier mobility of select phenyl-anthracene derivatives in OTFTs. researchgate.netmdpi.comrsc.org
Compound Names
| Abbreviation / Name | Full Chemical Name |
| 2F-DPA | 9,10-bis-(2-fluoro-biphenyl-3-yl)-anthracene |
| 3F-DPA | 9,10-bis-(3-fluoro-biphenyl-3-yl)-anthracene |
| 4F-DPA | 9,10-bis-(4-fluoro-biphenyl-3-yl)-anthracene |
| mCz-TAn-CN | 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile |
| m2Cz-TAn-CN | 4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile |
| DPAVBi | 4,4′-Bis[4-(di-p-tolylamino)styryl]biphenyl |
| 2-NaAn-1-PNa | 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene |
| BH-9PA | 9-(10-phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] |
| mCP | 1,3-bis(carbazolyl)benzene |
| TIPSAntP | Triisopropylsilyl-substituted phenyl-anthracene derivative |
| TIPSAntPA | Triisopropylsilyl-substituted phenyl-anthracene derivative with acetylene (B1199291) linker |
| TIPSAntFP | Triisopropylsilyl-substituted pentafluorophenyl-anthracene derivative |
| DPA | 9,10-diphenylanthracene |
| 2,6-DPA | 2,6-diphenyl anthracene |
Organic Photovoltaic (OPV) Cells and Solar Cells
No specific research was found that details the use or performance of 9-(2-Fluorophenyl)anthracene as a donor, acceptor, or interfacial material in organic photovoltaic cells or solar cells.
Fluorescent Probes and Chemical Sensors
There is no available data on the application of this compound as a fluorescent probe or chemical sensor.
Detection of Metal Ions
No studies were identified that investigate the use of this compound for the selective detection of any metal ions.
Recognition of Small Organic Molecules (e.g., Nitroaromatics, Sugars)
Research on the recognition of small organic molecules using this compound as a sensory material has not been found in the public domain.
Environmentally Sensitive Fluorophores
There is no information available on the solvatochromic properties or the use of this compound as an environmentally sensitive fluorophore.
Optical Waveguides
No literature could be located that describes the synthesis, fabrication, or characterization of this compound for use in optical waveguides.
Due to the absence of specific research and data for this compound in these fields, it is not possible to provide the requested detailed, informative, and scientifically accurate content, including data tables and research findings.
Chemical Reactivity and Derivatization Studies of 9 2 Fluorophenyl Anthracene
Electrophilic Aromatic Substitution Reactions at the Anthracene (B1667546) Core
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. For unsubstituted anthracene, these reactions, such as nitration, halogenation, and Friedel-Crafts reactions, preferentially occur at the 9- and 10-positions. This regioselectivity is due to the formation of the most stable carbocation intermediate (a Wheland intermediate), which preserves the aromaticity of the two terminal benzene (B151609) rings. libretexts.org
In 9-(2-Fluorophenyl)anthracene, the 9-position is already occupied. The 2-fluorophenyl group, being an aryl substituent, is generally considered deactivating towards the anthracene core due to steric hindrance and weak electron-withdrawing inductive effects that outweigh resonance donation. This deactivation, coupled with significant steric hindrance at the adjacent 10-position, makes further substitution on the central ring energetically unfavorable. Consequently, electrophilic attack is expected to occur on the terminal rings of the anthracene core, primarily at the 1, 4, 5, and 8 positions, which are sterically more accessible and electronically less deactivated compared to the 10-position. The precise distribution of isomers would depend on the specific reaction conditions and the nature of the electrophile.
| Reaction Type | Typical Reagents | Expected Major Product Positions on Anthracene Core | Rationale for Regioselectivity |
| Nitration | HNO₃ / H₂SO₄ | 1, 4, 5, 8 | Steric hindrance from the 9-aryl group disfavors attack at the 10-position. |
| Bromination | Br₂ / Lewis Acid | 1, 4, 5, 8 | The terminal rings are more accessible to the bulky electrophile. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1, 4, 5, 8 | Avoidance of steric clash with the existing substituent. |
This table presents expected outcomes based on general principles of electrophilic aromatic substitution on substituted anthracenes. Specific experimental data for this compound is not widely available.
Nucleophilic Additions
While typical nucleophilic aromatic substitution is uncommon for electron-rich systems like anthracene, the core is highly reactive as a diene in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. nih.govresearchgate.net This reaction typically occurs across the 9,10-positions, leading to the formation of a dibenzobarrelene adduct and a temporary loss of aromaticity in the central ring. researchgate.net
For this compound, the presence of the substituent at the 9-position influences both the rate and, for asymmetric dienophiles, the regioselectivity of the cycloaddition. orientjchem.org The reaction involves the addition of a dienophile across the 9,10-positions. The steric bulk of the 2-fluorophenyl group can hinder the approach of the dienophile, potentially lowering the reaction rate compared to unsubstituted anthracene. In cases where bulky substituents are present at both the 9- and 10-positions, the Diels-Alder reaction can be completely inhibited, forcing alternative reaction pathways if available. nih.gov
Studies on various 9-substituted anthracenes have shown that the electronic nature of the substituent also plays a role. Electron-withdrawing groups on the anthracene can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), influencing the kinetics of the cycloaddition. orientjchem.org
| Dienophile | Reaction Type | Expected Product | Notes |
| Maleic Anhydride | [4+2] Cycloaddition | 9-(2-Fluorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | Classic Diels-Alder reaction across the 9,10-positions. |
| N-Phenylmaleimide | [4+2] Cycloaddition | N-Phenyl-9-(2-Fluorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide | Steric effects from both reactants can influence selectivity. rsc.org |
| Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | This compound-9,10-endoperoxide | A common reaction for anthracenes, often reversible. researchgate.net |
This table is based on the known reactivity of 9-substituted anthracenes in Diels-Alder reactions. researchgate.netresearchgate.net
Influence of Fluorine on Reactivity and Reaction Mechanisms
Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the attached phenyl ring and, by extension, can slightly reduce the electron-donating character of the phenyl group towards the anthracene core. This can impact the kinetics of electrophilic substitutions and cycloadditions. Studies on related fluorinated anthracene derivatives have shown that fluorinated phenyl groups can lower both the HOMO and LUMO energy levels of the molecule. researchgate.netmdpi.com
Resonance Effect: Fluorine has lone pairs of electrons that can be donated into the aromatic system through a +R (resonance) effect. However, for halogens, this resonance effect is weak and generally overshadowed by the strong inductive effect.
Steric and Conformational Effects: The ortho-position of the fluorine atom places it in close proximity to the anthracene core. This can lead to steric repulsion, causing the 2-fluorophenyl ring to twist out of the plane of the anthracene system. This twisting can disrupt π-conjugation between the two aromatic systems, which in turn affects the electronic properties and reactivity of the molecule. researchgate.net This steric hindrance is also a primary factor in directing electrophilic attack away from the 10-position and can impede the approach of dienophiles in Diels-Alder reactions.
In reaction mechanisms, the electron-withdrawing nature of the fluorine atom can influence the stability of charged intermediates. For example, in electrophilic aromatic substitution, the deactivating inductive effect would slightly destabilize the cationic Wheland intermediate, potentially slowing the reaction rate compared to 9-phenylanthracene.
Derivatization for Enhanced or Tunable Properties
Derivatization of the anthracene core is a common strategy for developing advanced materials with tailored optical and electronic properties for applications such as organic light-emitting diodes (OLEDs), sensors, and organic field-effect transistors (OFETs). researchgate.netrsc.org For this compound, derivatization could be pursued to fine-tune its properties.
Tuning Emission Color and Efficiency: The photoluminescence of anthracene derivatives is highly sensitive to substitution. Attaching electron-donating or electron-withdrawing groups to other positions on the anthracene core (e.g., 2, 6, or 10-positions) can modify the HOMO-LUMO gap and thus tune the emission color. mdpi.com For instance, introducing donor-acceptor ("push-pull") character can lead to intramolecular charge transfer (ICT) states, resulting in red-shifted and solvent-dependent emission. iaea.orgnih.gov
Improving Charge Transport: For electronic applications, the frontier molecular orbital (HOMO/LUMO) energy levels are critical. The presence of the 2-fluorophenyl group already helps to lower these energy levels. researchgate.net Further functionalization, for example by introducing additional fluorinated groups or strong electron-accepting moieties like cyano or phosphine (B1218219) oxide groups, could further lower the LUMO level, potentially improving electron injection or transport properties. bohrium.comrsc.org
Enhancing Thermal and Morphological Stability: For device applications, high thermal stability and the ability to form stable amorphous films are crucial. Introducing bulky, sterically demanding substituents, such as carbazole (B46965) or spirobifluorene units, onto the anthracene backbone is a proven strategy to prevent π-π stacking and crystallization, leading to enhanced solubility and morphological stability. researchgate.net These strategies could be applied to the this compound framework to improve its material properties.
| Property to Tune | Derivatization Strategy | Example Substituent(s) | Expected Effect |
| Emission Wavelength | Extend π-conjugation or add donor/acceptor groups | Phenyl, Pyridyl, Carbazole, Cyano | Red or blue shift in fluorescence; potential for ICT. chalmers.seresearchgate.net |
| Quantum Yield | Add bulky groups to reduce aggregation-caused quenching | Triphenylamine, Spirobifluorene | Increase fluorescence efficiency in the solid state. researchgate.net |
| HOMO/LUMO Levels | Add electron-withdrawing or donating groups | Trifluoromethylphenyl, Diphenylphosphine oxide | Lower or raise frontier orbital energies for better device performance. mdpi.combohrium.com |
| Thermal Stability | Increase molecular weight and rigidity | Fusing additional aromatic rings | Higher decomposition temperature (Td) and glass transition temperature (Tg). |
This table outlines general strategies for the derivatization of anthracene cores for optoelectronic applications.
Conclusion and Future Research Directions
Summary of Key Research Findings on 9-(2-Fluorophenyl)anthracene
Research into this compound and related 9-arylanthracene derivatives has highlighted their significant potential, primarily in the field of organic electronics. The core anthracene (B1667546) structure provides inherent photophysical properties, such as strong fluorescence, which can be strategically modified by the introduction of different substituent groups. beilstein-journals.orgmdpi.com The addition of a phenyl group at the 9-position, as in 9-phenylanthracene, is known to create a non-planar structure due to steric hindrance, which can inhibit intermolecular π–π stacking interactions in the solid state. nih.gov This is a crucial feature for developing efficient emitter materials in Organic Light-Emitting Diodes (OLEDs), as it helps prevent aggregation-caused quenching (ACQ) of fluorescence. nih.govresearchgate.net
The introduction of a fluorine atom onto the phenyl ring, creating this compound, serves to further modulate the electronic and photophysical properties of the molecule. Fluorination is a common strategy in materials science to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This can impact the charge injection and transport characteristics of the material, which are critical for the performance of electronic devices. researchgate.net Studies on similar fluorinated aromatic compounds have shown that fluorinated phenyl groups can lower both HOMO and LUMO levels. researchgate.net
Key findings for the broader class of 9-arylanthracene derivatives, which provide context for the properties of this compound, include:
High Thermal Stability : Anthracene derivatives generally exhibit good thermal stability, a prerequisite for the long-term operational stability of OLEDs. jlu.edu.cn
Blue Light Emission : Many 9,10-disubstituted anthracene derivatives are effective blue light emitters, a critical component for full-color displays and solid-state lighting. rsc.orgrsc.org
High Quantum Yields : Solution-processable anthracene derivatives are noted for their high photoluminescence quantum yields. researchgate.net
Tunable Properties : The photophysical and electrochemical properties can be systematically altered by changing the substituents on the anthracene core or the attached aryl groups. jlu.edu.cnmdpi.com
While specific data for this compound is not extensively detailed in the provided results, the established principles of molecular engineering on the anthracene framework strongly suggest its utility as a component in advanced organic materials. rsc.orgrsc.org
Unexplored Research Avenues and Challenges
Despite the foundational knowledge of anthracene derivatives, several research avenues for this compound remain largely unexplored. A primary challenge is the limited number of dedicated studies focusing specifically on this compound, necessitating a broader look at its parent and related structures to infer potential research directions.
Unexplored Avenues:
Detailed Photophysical and Electrochemical Characterization : A comprehensive study is needed to precisely determine the absorption/emission spectra, fluorescence quantum yield, excited-state lifetime, and HOMO/LUMO energy levels of this compound. This data is essential for understanding its potential as an emitter or host material in OLEDs.
Device Fabrication and Performance Analysis : The true potential of this compound can only be assessed by incorporating it into electronic devices. Fabricating and testing OLEDs, Organic Field-Effect Transistors (OFETs), and organic phototransistors would provide critical performance metrics like efficiency, mobility, and photosensitivity. rsc.org
Chemical Sensing Applications : Anthracene derivatives have been developed as fluorescent chemosensors for detecting various analytes, such as metal ions or nitroaromatic explosives. nih.govmdpi.com The specific electronic properties conferred by the fluorophenyl group could be leveraged to design a selective sensor. Investigating its response to different chemical species is a promising research direction.
Mechanofluorochromism : Some anthracene derivatives exhibit changes in their fluorescence color upon the application of mechanical force. mdpi.com Investigating whether this compound possesses such properties could open up applications in pressure sensing and security materials.
Aggregation-Induced Emission (AIE) : While many planar aromatic dyes suffer from ACQ, some non-planar anthracene derivatives exhibit the opposite effect, AIE, where aggregation enhances fluorescence. nih.gov A thorough investigation of the aggregation behavior of this compound in different solvent systems is warranted to explore this possibility. nih.gov
Challenges:
Synthesis and Purification : While general methods for synthesizing 9-arylanthracenes like the Suzuki coupling reaction are well-established, optimizing the synthesis for high yields and purity can still be a challenge. beilstein-journals.orgjlu.edu.cn The presence of electronegative fluorine atoms can sometimes reduce reaction yields. beilstein-journals.org
Structure-Property Relationships : A key challenge is to build a precise understanding of how the specific position of the fluorine atom (ortho, in this case) influences the rotational barrier of the phenyl ring and the resulting solid-state packing and photophysical properties. acs.org This requires a combination of experimental studies and theoretical calculations.
Device Stability and Lifetime : For any new material targeting OLED applications, achieving long operational lifetimes and stability remains a major hurdle. Degradation pathways for this compound under electrical stress would need to be thoroughly investigated.
Potential for Novel Material Design and Technological Advancements
The unique combination of a bulky, fluorescent anthracene core with an electron-withdrawing fluorophenyl substituent positions this compound as a versatile building block for a new generation of advanced organic materials.
Novel Material Design:
Advanced OLED Emitters and Hosts : By further functionalizing the molecule, for example, by adding electron-donating groups like carbazole (B46965), it is possible to design novel bipolar host materials or highly efficient deep-blue emitters for OLEDs. rsc.orgrsc.org The fluorine substitution can enhance electron injection and transport, potentially leading to more balanced charge carrier mobility and higher device efficiency.
Multifunctional Liquid Crystals : The rigid anthracene core is a known mesogen. By attaching appropriate side chains to the this compound scaffold, it may be possible to create multifunctional liquid crystal materials that combine strong fluorescence with high charge carrier mobility for applications in integrated devices like organic light-emitting transistors (OLETs). rsc.org
Polymer-Based Sensors : this compound can be incorporated as a fluorescent unit into conjugated polymers. Such polymers could be formulated into nanoparticles for the sensitive and selective detection of explosives or other pollutants in aqueous environments. mdpi.com
Hydrogen Detection Sensors : Small organic molecules based on polycyclic aromatic hydrocarbons are being explored for room-temperature hydrogen sensing. chemrxiv.org The electronic properties of this compound could be harnessed to develop novel, low-cost printed sensors for flammable gases.
Technological Advancements:
The development of materials based on this compound could contribute to several technological advancements:
More Efficient and Stable Displays : By enabling highly efficient and stable deep-blue OLEDs, these materials could lead to next-generation displays with better color purity, lower power consumption, and longer lifespans. rsc.orgrsc.org
Integrated Optoelectronics : The creation of multifunctional materials that combine light emission and charge transport properties in a single component is crucial for simplifying the architecture of complex devices like OLETs, paving the way for more compact and powerful optoelectronic systems. rsc.org
On-Site Environmental Monitoring : The development of highly sensitive and selective fluorescent sensors based on this molecule could enable the rapid, low-cost, and on-site detection of environmental pollutants and security threats. mdpi.com
Q & A
Q. What are the standard methods for synthesizing 9-(2-fluorophenyl)anthracene?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions or Wittig reactions . For example:
- Wittig Reaction : Reacting 9-anthraldehyde with a fluorophenyl-substituted phosphonium ylide under inert conditions (e.g., THF, NaH) .
- Suzuki Coupling : Using a palladium catalyst to couple 9-bromoanthracene (prepared via bromination at the 9-position) with 2-fluorophenylboronic acid .
Key Considerations : Monitor reaction progress via TLC with UV detection, and purify via column chromatography using silica gel and hexane/ethyl acetate gradients.
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : Analyze and NMR for aromatic proton splitting patterns and substituent effects. For example, fluorophenyl protons show coupling () due to - interactions .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between anthracene and fluorophenyl groups) using SHELX software .
- Mass Spectrometry : Confirm molecular weight via GC-MS (e.g., molecular ion peak at ) .
Advanced Research Questions
Q. How do substituents on anthracene derivatives influence their photophysical properties?
Methodological Answer: Substituents like fluorine alter absorption/emission spectra and molar absorptivity . For example:
- UV-Vis Analysis : Anthracene derivatives with electron-withdrawing groups (e.g., -F) exhibit bathochromic shifts . Compare data for 9-[(E)-2-styryl]anthracene derivatives (e.g., ANT-F: , ) .
- Quantum Yield Measurement : Use integrating sphere systems to quantify fluorescence efficiency. Fluorophenyl groups may reduce due to heavy-atom effects .
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer: Conflicting geometries (e.g., planar vs. twisted anthracene cores) arise from packing forces or computational approximations. To resolve:
- High-Resolution X-ray Diffraction : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. For example, 9-(pent-4-enyl)anthracene shows a near-planar anthracene core (max. deviation: ) stabilized by C–H···π interactions .
- DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized structures. Discrepancies >5% suggest experimental errors or solvent effects .
Q. What experimental strategies optimize halogenation at the 9- and 10-positions of anthracene?
Methodological Answer: Halogenation selectivity depends on reaction conditions:
Q. How can researchers address discrepancies in reported absorption coefficients for anthracene derivatives?
Methodological Answer: Contradictions in values often stem from:
- Solvent Effects : Compare data in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Fluorophenyl groups may induce polarity-dependent shifts .
- Instrument Calibration : Validate spectrophotometer accuracy using standard references (e.g., potassium dichromate).
- Sample Purity : Use HPLC to confirm >99% purity; impurities (e.g., oxidation products) skew absorption .
Q. What methodologies assess this compound’s suitability for optoelectronic applications?
Methodological Answer: Evaluate via:
- Electrochemical Analysis : Measure HOMO/LUMO levels via cyclic voltammetry (e.g., Ag/AgCl reference electrode). Fluorine lowers LUMO, enhancing electron transport .
- Thermogravimetric Analysis (TGA) : Determine thermal stability () for OLED fabrication .
- Device Testing : Fabricate simple OLEDs using spin-coated layers; compare luminance vs. voltage curves .
Q. What safety protocols are critical when handling this compound in research?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
- Ventilation : Conduct reactions in fume hoods; avoid aerosol formation during recrystallization .
- Waste Disposal : Neutralize halogenated byproducts (e.g., fluorobenzenes) via approved chemical waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
